Cas no 222555-05-7 ((R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate)

(R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate structure
222555-05-7 structure
Product name:(R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
CAS No:222555-05-7
MF:C13H18O4
MW:238.27962
CID:1082826
PubChem ID:10220356

(R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
    • ethyl (2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
    • ethyl-(2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
    • Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
    • SCHEMBL6419166
    • G81806
    • AKOS015843277
    • 222555-05-7
    • NEJJCKFYYBEQRQ-GFCCVEGCSA-N
    • Inchi: InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m1/s1
    • InChI Key: NEJJCKFYYBEQRQ-GFCCVEGCSA-N
    • SMILES: CCOC(CC1=CC=C(C=C1)O)C(=O)OCC

Computed Properties

  • Exact Mass: 238.12050905g/mol
  • Monoisotopic Mass: 238.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.8Ų

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